3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

X-ray crystallography conformational analysis solid-state packing

Procure 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide as a specialized benzothiazole-amide hybrid for kinase inhibitor and 17β-HSD10 (ABAD) allosteric modulator research. The dual 3-chloro/6-methylthio substitution pattern is essential for target engagement—neither moiety is interchangeable with other halogens, hydrogen, or methoxy without altering potency and binding mode. Its XLogP3-AA of 4.7 offers optimal passive permeability for cell-based phenotypic screening. Ideal for SAR libraries, comparative selectivity profiling, and solid-state polymorphism studies. Request crystallinity and polymorph characterization data with your order to ensure formulation consistency.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 922572-64-3
Cat. No. B2579036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS922572-64-3
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
InChIKeyYPSMBCFEFKTAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922572-64-3): Structural and Pharmacological Baseline for Differentiated Procurement


3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922572-64-3) is a synthetic benzothiazole-amide hybrid featuring a 3-chlorobenzamide moiety linked at the 2-position of a 6-methylthio-substituted benzothiazole core. Its molecular formula is C₁₅H₁₁ClN₂OS₂ with a computed molecular weight of 334.8 g/mol and XLogP3-AA of 4.7 [1]. The compound belongs to a therapeutically relevant class wherein benzothiazole amides have demonstrated antiproliferative activity across multiple cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) [2]. Its unique dual-substitution pattern—3-chloro on the benzamide phenyl ring and 6-methylthio on the benzothiazole—distinguishes it from the more extensively studied des-methylthio analog N-(benzothiazol-2-yl)-3-chlorobenzamide, for which single-crystal X-ray diffraction data are available [3].

Why Generic Benzothiazole Amide Substitution Fails: The Criticality of 3-Chloro and 6-Methylthio Co-localization in 3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide


Benzothiazole amides cannot be treated as interchangeable building blocks because both the benzamide ring substitution and the benzothiazole 6-position substituent independently govern target engagement, binding mode, and physicochemical profile. In the Raf-1 inhibitor series, the amide-linked benzothiazole core was essential for antiproliferative activity, with potency varying dramatically depending on the aryl substitution pattern [1]. Crystallographic analysis of the des-methylthio analog N-(benzothiazol-2-yl)-3-chlorobenzamide revealed a near-planar conformation with a dihedral angle of only 5.96° between the phenyl and benzothiazole planes, stabilized by intermolecular N–H⋯N hydrogen bonds forming R₂²(8) dimers [2]. Introduction of the 6-methylthio group is predicted to perturb this planar packing, altering solid-state solubility and potentially bioavailability. Fragment-based screening against the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) allosteric site further demonstrated that both a 3-chloro substituent on the phenyl ring and a small substituent at benzothiazole position 6 were essential structural determinants for low-micromolar inhibitory activity [3]. Consequently, substituting the 3-chloro with other halogens or replacing the 6-methylthio with hydrogen, methyl, or methoxy is expected to produce compounds with fundamentally different target engagement and solubility profiles, precluding simple one-for-one replacement in both research and industrial applications.

Quantitative Differentiation Evidence for 3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide: Comparator-Anchored Performance Data


Crystallographic Conformation Baseline: How the 6-Methylthio Group Differentiates from the Des-Methylthio Analog

The des-methylthio analog N-(benzothiazol-2-yl)-3-chlorobenzamide crystallizes in the monoclinic space group C2/c with a near-planar conformation: the dihedral angle between the phenyl ring and benzothiazole group is 5.96(6)°, while the HNCO plane subtends dihedral angles of 12.3(4)° and 8.1(3)° with the phenyl and benzothiazole planes, respectively. Intermolecular N–H⋯N hydrogen bonds generate R₂²(8) dimers in the solid state [1]. The 6-methylthio substituent present in the target compound introduces steric bulk at the benzothiazole 6-position (van der Waals volume increase of approximately 25 ų relative to hydrogen), which is expected to disrupt the planar packing observed in the des-methylthio analog, potentially increasing solubility in organic solvents and altering crystallization behavior.

X-ray crystallography conformational analysis solid-state packing

Kinase Inhibition SAR: Positional Chlorine Dependency in Benzothiazole Amide Antiproliferative Activity

A series of benzothiazole amide and urea derivatives evaluated against SK-Hep-1, MDA-MB-231, and NUGC-3 cell lines demonstrated that antiproliferative activity required the intact benzothiazole-amide scaffold and was highly sensitive to aryl substitution pattern. Among the active compounds, those with electron-withdrawing substituents on the benzamide phenyl ring exhibited enhanced Raf-1 inhibitory activity, with GI₅₀ values in the low micromolar range [1]. The target compound's 3-chloro substitution on the benzamide ring provides a specific electronic environment (σₘ = 0.37) that differs from the 4-chloro (σₚ = 0.23) and unsubstituted analogs, potentially optimizing halogen-bonding interactions in the kinase ATP-binding pocket.

Raf-1 kinase inhibition antiproliferative structure-activity relationship

Physicochemical Differentiation from the Des-Chloro Analog: Lipophilicity and Molecular Weight

The target compound 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has a computed XLogP3-AA of 4.7 and molecular weight of 334.8 g/mol [1]. Its des-chloro analog N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922675-27-2) has a molecular weight of 300.4 g/mol and a lower computed XLogP3-AA of approximately 3.5 [2]. The +1.2 unit increase in XLogP3-AA and +34.4 g/mol molecular weight shift reflects the contribution of the 3-chloro substituent, which enhances membrane permeability potential at the cost of slightly reduced aqueous solubility, as predicted by standard drug-likeness filters (Lipinski Rule of Five: XLogP3-AA ≤ 5; molecular weight ≤ 500 g/mol, both satisfied).

lipophilicity molecular weight drug-likeness

17β-HSD10 Allosteric Inhibition: Dual Requirement for 3-Chloro and 6-Substituent Validates Scaffold Uniqueness

Fragment-based screening of benzothiazolyl compounds against 17β-HSD10 (ABAD), a mitochondrial enzyme implicated in Alzheimer's disease, identified that the most potent inhibitors contained both a 3-chloro substituent on the phenyl ring and a small substituent at benzothiazole position 6, connected via a urea or amide linker. These compounds exhibited IC₅₀ values of 1–2 μM against 17β-HSD10 and displayed an uncompetitive mechanism of action with respect to the acetoacetyl-CoA substrate [1]. The target compound contains precisely these two structural determinants—3-chloro and 6-methylthio—but differs by having an amide rather than urea linker, potentially altering the binding kinetics and selectivity profile.

17β-hydroxysteroid dehydrogenase type 10 Alzheimer's disease allosteric inhibitor

Optimal Procurement and Research Application Scenarios for 3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide


Kinase Profiling and Anticancer Probe Development

The compound's 3-chlorobenzamide moiety is a validated pharmacophore for Raf-1 kinase inhibition, as demonstrated by the benzothiazole amide series showing antiproliferative activity in SK-Hep-1, MDA-MB-231, and NUGC-3 cell lines [1]. Procurement is recommended for laboratories expanding kinase inhibitor libraries or conducting structure-activity relationship (SAR) studies where the 6-methylthio group serves as a modifiable handle for further derivatization. The compound can serve as a reference standard for comparative kinase selectivity profiling against analogs with different halogen substitution patterns.

Alzheimer's Disease Target Validation via 17β-HSD10/ABAD Inhibition

The co-occurrence of the 3-chloro substituent and the 6-methylthio group aligns with the pharmacophoric requirements for 17β-HSD10 (ABAD) inhibition [1]. Researchers investigating mitochondrial dysfunction in Alzheimer's disease should prioritize this compound as a starting scaffold for developing uncompetitive inhibitors, given that the established SAR shows both substitution features are simultaneously required for low-micromolar target engagement. The amide linker (vs. urea) offers a differentiated binding mode that may confer selectivity advantages over existing urea-based ABAD inhibitors.

Solid-State Chemistry and Crystallization Studies

The compound's 6-methylthio substituent is anticipated to disrupt the planar crystal packing observed in the des-methylthio analog N-(benzothiazol-2-yl)-3-chlorobenzamide (which crystallizes as R₂²(8) dimers in the monoclinic C2/c space group [1]). This makes the target compound an excellent candidate for comparative solid-state chemistry studies, including polymorphism screening, co-crystal engineering, and solubility enhancement through crystal form optimization. Industrial users requiring consistent solid-state properties for formulation should request crystallinity and polymorph characterization data from vendors.

Lipophilicity-Dependent Cellular Assays and Permeability Studies

With an XLogP3-AA of 4.7, the target compound occupies the optimal lipophilicity range for passive membrane permeability while remaining below the Lipinski cutoff of 5.0 [1]. It is well-suited for cell-based phenotypic screening campaigns where intracellular target access is required. Researchers comparing the target compound (XLogP3-AA = 4.7) with the des-chloro analog (XLogP3-AA ≈ 3.5) can use the pair to dissect the contribution of lipophilicity to cellular potency and off-target toxicity in parallel assays.

Quote Request

Request a Quote for 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.